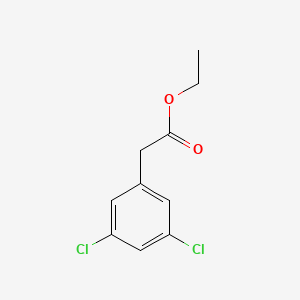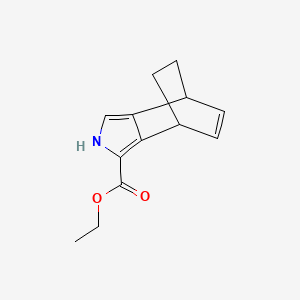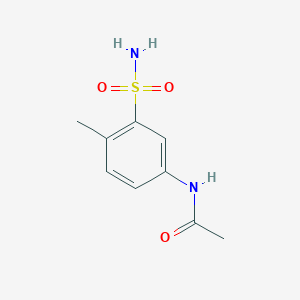
N-(4-methyl-3-sulfamoylphenyl)acetamide
Vue d'ensemble
Description
“N-(4-methyl-3-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C9H12N2O3S . It contains an acetamide group (CH3CONH2) and a sulfamoyl group (SO2NH2), both attached to a phenyl ring. The phenyl ring also has a methyl group (CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. Attached to this ring are the acetamide, sulfamoyl, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it is likely to be a solid under normal conditions, given the presence of the polar amide and sulfonamide groups .Applications De Recherche Scientifique
Environmental Impact and Degradation
Degradation of Acetaminophen by Advanced Oxidation Processes
- Advanced oxidation processes (AOPs) have been investigated for the degradation of acetaminophen in aqueous environments. These studies are crucial for understanding how compounds like N-(4-methyl-3-sulfamoylphenyl)acetamide might be broken down in natural waters, potentially mitigating environmental impacts. The degradation pathways involve the formation of various by-products, some of which are identified as mutagenic, highlighting the importance of thorough environmental impact assessments for pharmaceuticals and their derivatives (Qutob et al., 2022).
Biological Effects and Therapeutic Applications
Biological Effects of Acetamide Derivatives
- The toxicological profiles of acetamide and its derivatives, including N-methylacetamide and N,N-dimethylacetamide, have been reviewed, offering insights into the biological consequences of exposure to these compounds. This information could be relevant for assessing the safety and potential therapeutic applications of this compound (Kennedy, 2001).
Paracetamol Metabolism and Genetic Differences
- The metabolism of paracetamol, involving several pathways including glucuronidation and sulfation, reflects the complex biotransformation processes that related compounds such as this compound might undergo. This research highlights the importance of considering genetic differences in metabolism when evaluating the pharmacological applications of new drugs (Zhao & Pickering, 2011).
Removal from Water Sources
Adsorptive Elimination of Acetaminophen from Water
- Studies on the adsorptive removal of acetaminophen from water using various materials can inform strategies for mitigating the environmental presence of structurally similar compounds. These findings emphasize the role of physical and chemical interactions in the effective removal of pharmaceutical contaminants from aqueous solutions (Igwegbe et al., 2021).
Propriétés
IUPAC Name |
N-(4-methyl-3-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWITGDWFESDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



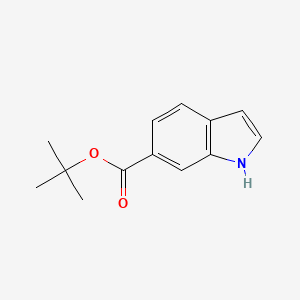
![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)

![1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (S)-](/img/structure/B3114128.png)
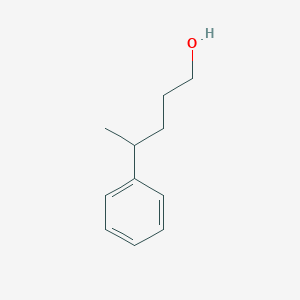
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)


![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)
![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)

